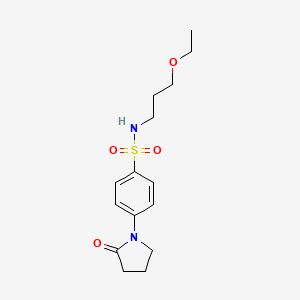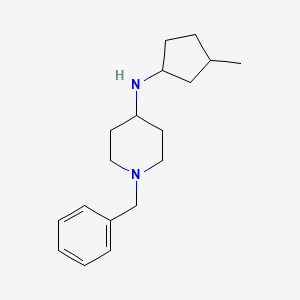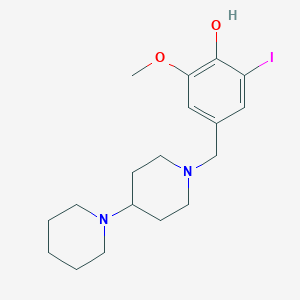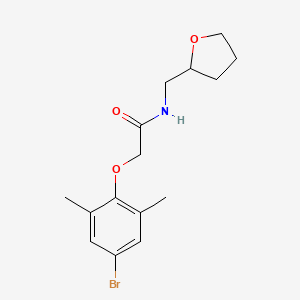![molecular formula C15H26N2S B5022681 N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine, commonly known as DMED, is a chemical compound that belongs to the family of diamines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMED is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of DMED is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. DMED has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer activity, and DMED is believed to act by inhibiting HDAC activity.
Biochemical and Physiological Effects:
DMED has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as mentioned earlier. DMED has also been shown to have anti-inflammatory activity. In addition, DMED has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMED has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, DMED also has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural compounds. In addition, DMED may have limited solubility in certain solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMED. One potential direction is the development of DMED as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of DMED in vivo. Another potential direction is the study of DMED as a potential treatment for neurodegenerative diseases. DMED has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent. Finally, DMED could be further studied as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Conclusion:
In conclusion, DMED is a versatile compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has been extensively studied for its potential applications in scientific research. DMED has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further development. However, further studies are needed to fully understand the mechanism of action of DMED and its potential applications in various fields.
Synthesemethoden
DMED is synthesized by the reaction of N,N-diethyl-N'-methyl-1,2-ethanediamine with 4-(methylthio)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dichloromethane. The product is then purified by recrystallization or column chromatography. The yield of DMED is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
DMED has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. DMED has also been used as a chiral auxiliary in asymmetric synthesis. In addition, DMED has been studied for its potential applications in medicinal chemistry, particularly as a potential anticancer agent. DMED has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2S/c1-5-17(6-2)12-11-16(3)13-14-7-9-15(18-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXPPLKZJVRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)


![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5022648.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)
![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)

![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)

